molecular formula C21H20F3N5O2 B2555527 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1006785-76-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2555527
CAS No.: 1006785-76-7
M. Wt: 431.419
InChI Key: ZOVMUYSTOXRHQD-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Cyclopentapyrimidine Core Construction: This step involves the formation of the cyclopentapyrimidine core through cyclization reactions.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the cyclopentapyrimidine intermediate with a trifluoromethylphenyl acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopentapyrimidine core.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
  • 3-(4-isopropylphenyl)-5-methyl-1H-pyrazole

Uniqueness

What sets 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique combination of a pyrazole ring, a cyclopentapyrimidine core, and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-12-9-13(2)29(27-12)20-26-17-8-4-7-16(17)19(31)28(20)11-18(30)25-15-6-3-5-14(10-15)21(22,23)24/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMUYSTOXRHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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